8-Chloro-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
8-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a chlorine atom at the 8th position and a dihydroisoquinolinone structure makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available isoquinoline derivatives.
Chlorination: Introduction of the chlorine atom at the 8th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Reduction: The reduction of the isoquinoline ring to form the dihydroisoquinoline structure can be carried out using hydrogenation methods with catalysts like palladium on carbon.
Cyclization: The final step involves cyclization to form the 1(2H)-one structure, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Further reduction to fully saturated compounds using hydrogenation.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could produce various substituted isoquinolines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the chlorine atom and dihydro structure.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
8-Chloroquinoline: Similar in structure but without the dihydroisoquinolinone moiety.
Uniqueness
8-Chloro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the combination of the chlorine atom at the 8th position and the dihydroisoquinolinone structure. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C9H8ClNO |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
8-chloro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12) |
InChI Key |
KRZHZHJFTBMNSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2Cl |
Origin of Product |
United States |
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